molecular formula C15H18N4O2 B2942431 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 1903071-43-1

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2942431
CAS No.: 1903071-43-1
M. Wt: 286.335
InChI Key: YVNKGDUVXFTBPQ-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNKGDUVXFTBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H15_{15}N3_{3}O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1235865-77-6

The compound features a bipyridine moiety linked to a methoxyethyl urea group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bipyridine Derivative : The bipyridine structure can be synthesized via cyclization reactions involving pyridine derivatives.
  • Urea Formation : The urea functionality is introduced by reacting the bipyridine derivative with isocyanates.
  • Final Modifications : Methoxyethyl groups are added through nucleophilic substitution reactions.

Biological Activity

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of bipyridine have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have demonstrated that bipyridine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, some bipyridine derivatives have been identified as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .

Case Studies

StudyFindings
Sladowska et al., 2018Investigated the cytotoxic effects of related compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation .
Murphy et al., 2011Explored the effects of similar nitrosamine compounds on tumorigenesis, providing insights into the mechanisms by which these compounds may influence cancer development .
Shoaib et al., 2017Reported on the synthesis and characterization of related urea derivatives with notable antioxidant and cytotoxic activities .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, contributing to apoptosis in cancer cells.
  • Targeting Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s bipyridine moiety and urea group provide multiple sites for nucleophilic substitution:

  • Bipyridine Ring : The nitrogen atoms in the pyridine rings act as electron-deficient centers, enabling substitution at the 2- or 3-positions under electrophilic conditions .

  • Urea Group : The N–H bonds in the urea functional group (-NH–CO–NH-) can participate in deprotonation or substitution reactions with alkyl halides or acyl chlorides .

Example Reaction Pathway :

Compound+R XBaseR substituted derivative+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{R substituted derivative}+\text{HX}

Here, R-X represents an alkyl/aryl halide, and the reaction proceeds via SN2 or SN1 mechanisms depending on the electrophile.

Coordination Chemistry

The bipyridine unit is a well-known ligand in coordination chemistry. Key reactions include:

Metal IonCoordination SiteProduct ApplicationReference
Transition metals (e.g., Fe²⁺, Ru³⁺)Pyridine N atomsCatalytic complexes for organic synthesis
Lanthanides (e.g., Eu³⁺)Bidentate binding via bipyridineLuminescent materials

Mechanistic Insight :
The bipyridine nitrogen lone pairs donate electrons to metal centers, forming stable octahedral or square-planar complexes. This property is leveraged in catalysis and materials science.

Hydrogen Bonding and Self-Assembly

The urea group facilitates hydrogen bonding, influencing reactivity:

  • Intramolecular Hydrogen Bonds : Stabilize transition states during reactions, enhancing regioselectivity .

  • Supramolecular Polymerization : In nonpolar solvents, intermolecular N–H···O=C interactions drive self-assembly into polymeric structures .

Key Data :

  • Hydrogen Bond Strength : Calculated ΔG\Delta G for urea self-association ranges from −5 to −10 kJ/mol in toluene .

  • Solvent Dependence : Polar solvents (e.g., DMSO) disrupt hydrogen bonding, altering reaction pathways .

Hydrolysis and Stability

The urea linkage is susceptible to hydrolysis under extreme conditions:

  • Acidic Hydrolysis :

    Urea+H O NH +CO +Amine derivatives\text{Urea}+\text{H O }\rightarrow \text{NH }+\text{CO }+\text{Amine derivatives}
  • Basic Hydrolysis :

    Urea+OH Isocyanate intermediateAmines\text{Urea}+\text{OH }\rightarrow \text{Isocyanate intermediate}\rightarrow \text{Amines}

Stability Profile :

  • pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly at pH < 3 or > 10 .

Functionalization via Cross-Coupling

The bipyridine scaffold supports metal-catalyzed coupling reactions:

ReactionCatalystApplication
Suzuki-MiyauraPd(PPh₃)₄Introduction of aryl/heteroaryl groups
HeckPd(OAc)₂Alkenylation at the 4-position

Example :

Compound+Ar B OH Pd catalystAryl functionalized product\text{Compound}+\text{Ar B OH }\xrightarrow{\text{Pd catalyst}}\text{Aryl functionalized product}

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.